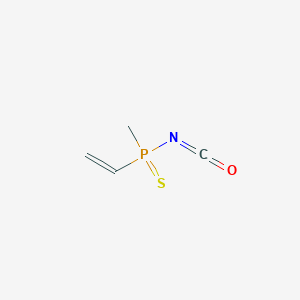
Ethenyl(methyl)phosphinothioic isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenyl(methyl)phosphinothioic isocyanate is an organic compound that contains both isocyanate and phosphinothioic functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl(methyl)phosphinothioic isocyanate typically involves the reaction of appropriate phosphinothioic acid derivatives with isocyanates. One common method includes the use of triphenylphosphine and dichlorocyanobenzoquinone in acetonitrile to convert alcohols, thiols, and trimethylsilyl ethers into isocyanates . Another method involves the oxidation of isonitriles to isocyanates using dimethyl sulfoxide (DMSO) as the oxidant .
Industrial Production Methods
Industrial production of isocyanates, including this compound, often involves phosgenation of amines. This process requires special precautions due to the hazardous nature of phosgene . Alternative methods include the use of oxalyl chloride as a safer phosgene substitute .
Chemical Reactions Analysis
Types of Reactions
Ethenyl(methyl)phosphinothioic isocyanate undergoes various chemical reactions, including:
Oxidation: Conversion of isonitriles to isocyanates using oxidants like DMSO.
Substitution: Reaction with nucleophiles such as alcohols and amines to form urethanes and ureas.
Common Reagents and Conditions
Common reagents used in these reactions include triphenylphosphine, dichlorocyanobenzoquinone, DMSO, and oxalyl chloride . Reaction conditions often involve solvents like acetonitrile and temperatures ranging from room temperature to moderate heating.
Major Products
Major products formed from these reactions include urethanes, ureas, and various addition products depending on the specific nucleophiles and reaction conditions used .
Scientific Research Applications
Ethenyl(methyl)phosphinothioic isocyanate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethenyl(methyl)phosphinothioic isocyanate involves its reactivity with nucleophiles. The isocyanate group (R−N=C=O) reacts with nucleophiles such as alcohols and amines to form urethanes and ureas . This reactivity is due to the electrophilic nature of the isocyanate group, which readily undergoes nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethenyl(methyl)phosphinothioic isocyanate include other isocyanates such as methyl isocyanate, ethyl isocyanate, and phenyl isocyanate . These compounds share the isocyanate functional group but differ in their alkyl or aryl substituents.
Uniqueness
This compound is unique due to the presence of both ethenyl and phosphinothioic groups, which impart distinct chemical properties and reactivity compared to other isocyanates . This uniqueness makes it valuable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
113419-11-7 |
|---|---|
Molecular Formula |
C4H6NOPS |
Molecular Weight |
147.14 g/mol |
IUPAC Name |
ethenyl-isocyanato-methyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H6NOPS/c1-3-7(2,8)5-4-6/h3H,1H2,2H3 |
InChI Key |
BNTXSQSOEKZEFQ-UHFFFAOYSA-N |
Canonical SMILES |
CP(=S)(C=C)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















